2-Phenylpyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRHRMPFHJXSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186728 | |

| Record name | 3-Pyridinol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3308-02-9 | |

| Record name | 2-Phenyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3308-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenylpyridin-3-ol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Chemical Structure, Properties, and Potential Applications of a Versatile Heterocyclic Compound

Introduction

2-Phenylpyridin-3-ol, a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a hydroxyl group at the 3-position, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds, suggesting a potential for broad applications in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and prospective applications, with a focus on providing researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-established, with a unique CAS Number of 3308-02-9.[1] Its molecular formula is C₁₁H₉NO, and it has a molecular weight of 171.20 g/mol .[1] The presence of both a phenyl and a hydroxyl group on the pyridine core imparts a unique combination of steric and electronic properties that are crucial for its chemical behavior and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3308-02-9 | [1] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 138-140 °C | [2] |

| Boiling Point | 378.1 °C at 760 mmHg | |

| Refractive Index | 1.611 | |

| Solubility | Soluble in ethanol, dimethylformamide (DMF), and dichloromethane; poorly soluble in water. | [2] |

| TPSA (Topological Polar Surface Area) | 33.12 Ų | [1] |

| LogP | 2.4542 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

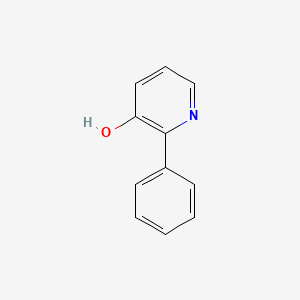

The structure of this compound, depicted below, consists of a planar pyridine ring bonded to a phenyl group, allowing for potential π-π stacking interactions. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.

Caption: Chemical Structure of this compound.

Spectroscopic Characterization

A thorough search of available scientific literature and databases did not yield experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound. However, the expected spectral characteristics can be predicted based on its structure and by comparison with the known data for the closely related compound, 2-phenylpyridine.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and phenyl rings.

-

Pyridine Protons: Three protons on the pyridine ring would likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the nitrogen would be the most downfield.

-

Phenyl Protons: The five protons of the phenyl group would also resonate in the aromatic region, likely as a complex multiplet.

-

Hydroxyl Proton: The hydroxyl proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

-

Pyridine Carbons: The five carbons of the pyridine ring would have chemical shifts in the range of δ 120-160 ppm. The carbon attached to the nitrogen (C2) and the carbon bearing the hydroxyl group (C3) would be significantly influenced by these heteroatoms.

-

Phenyl Carbons: The six carbons of the phenyl ring would show signals in the aromatic region (δ 125-140 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely involve the loss of fragments such as CO, HCN, and cleavage of the phenyl group.

Synthesis and Reactivity

One potential approach could be a variation of the Kröhnke pyridine synthesis, involving the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source. Another strategy could involve the functionalization of a pre-formed 2-phenylpyridine scaffold, for example, through electrophilic aromatic substitution, although directing the hydroxylation to the 3-position could be challenging.

Caption: Generalized workflow for the synthesis of this compound.

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The pyridine ring can be susceptible to electrophilic substitution, with the position of substitution influenced by the directing effects of the phenyl and hydroxyl groups. The nitrogen atom of the pyridine ring can also be quaternized.

Potential Applications in Drug Development

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the known activities of related compounds suggest several potential therapeutic applications.

-

Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess antimicrobial properties. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

-

Kinase Inhibition: The 2-phenylpyridine core is found in several kinase inhibitors. The hydroxyl group of this compound could form key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a candidate for development as an anticancer or anti-inflammatory agent.

-

Central Nervous System (CNS) Activity: Some pyridine-containing compounds have shown activity in the central nervous system. Further investigation into the potential neuropharmacological effects of this compound could be warranted.

The development of derivatives of this compound, by modifying the phenyl ring or the hydroxyl group, could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies would be crucial in optimizing the therapeutic potential of this molecular scaffold.

Caption: Potential areas of application for this compound in drug development.

Safety and Toxicology

The available safety data for this compound indicates that it should be handled with care in a laboratory setting. It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Detailed toxicological studies, such as the determination of an LD50 value, have not been found in the public domain. As with any chemical compound with limited toxicological data, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure and a number of predicted and known physicochemical properties. While its full potential remains to be explored, the prevalence of the 2-phenylpyridine scaffold in biologically active molecules suggests that it is a promising candidate for further investigation in drug discovery and materials science.

The most significant gap in the current knowledge is the lack of comprehensive experimental data, particularly spectroscopic and detailed biological activity data. Future research efforts should focus on:

-

Development of a robust and well-documented synthetic protocol.

-

Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) to provide a definitive reference for future studies.

-

Systematic evaluation of its biological activity across a range of assays, including antimicrobial, anticancer, and kinase inhibition screens.

-

Exploration of its derivatization to build a library of related compounds for structure-activity relationship studies.

By addressing these areas, the scientific community can unlock the full potential of this compound and pave the way for its application in the development of novel therapeutics and functional materials.

References

-

PubChem. 2-Hydroxy-3-phenylpyridine. [Link]

-

ChemBK. 3-Pyridinol, 2-phenyl-. [Link]

-

PubChemLite. This compound (C11H9NO). [Link]

-

MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

-

PubMed. Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. [Link]

-

PubMed. 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. [Link]

-

Wiley Online Library. Cytotoxicity of Amino-BODIPY Modulated via Conjugation with 2-Phenyl-3-Hydroxy-4(1H)-Quinolinones. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Synthesis of 2-o-Hydroxyphenyl-3-pyridinol. [Link]

-

Organic Syntheses. Pyridine, 2-phenyl-. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

UCL. Chemical shifts. [Link]

-

California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

PubMed. In vivo metabolism of 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone in rats. [Link]

-

Dalton Transactions. Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

PubChem. 2-Phenylpyridine. [Link]

-

Wikipedia. 2-Phenylpyridine. [Link]

-

Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC - NIH. [Link]

-

ResearchGate. ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... [Link]

-

PubMed. Fragmentation pathways of polymer ions. [Link]

-

Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. [Link]

Sources

An In-depth Technical Guide to 2-Phenylpyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of 2-Phenylpyridin-3-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. While fundamental identifiers such as its IUPAC name and CAS number are well-established, this guide also addresses the current landscape of publicly available data, noting the scarcity of detailed experimental protocols and spectroscopic characterization for this specific isomer. The document synthesizes general principles and data from related compounds to offer a predictive and contextual understanding of its chemical nature and potential applications. It is intended for researchers, scientists, and professionals in drug development who are interested in the phenylpyridine scaffold and its derivatives.

Compound Identification and Core Properties

This compound is a distinct isomer within the phenylpyridine family, characterized by the presence of a hydroxyl group at the 3-position of the pyridine ring, adjacent to the phenyl substituent at the 2-position.

-

IUPAC Name: 2-phenyl-3-pyridinol[1]

-

Synonyms: this compound, 3-Hydroxy-2-phenylpyridine[1]

-

CAS Number: 3308-02-9[1]

-

Molecular Formula: C₁₁H₉NO

-

Molecular Weight: 171.20 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Physical Form | White to light yellow crystalline solid. | [2] |

| Melting Point | Approximately 138-140 °C. | [2] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane; sparingly soluble in water. | [2] |

Synthesis and Plausible Reaction Pathways

A more general and widely applicable approach for the synthesis of 2-aryl-3-hydroxypyridines involves the "anti-Wacker"-type cyclization, which allows for the construction of polysubstituted 3-hydroxypyridines from readily available starting materials[3].

Caption: A plausible synthetic route to this compound.

General Experimental Protocol for Synthesis of 2-Aryl-3-Hydroxypyridines

The following is a generalized protocol based on the principles of pyridine synthesis, which could be adapted and optimized for the synthesis of this compound.

-

Reaction Setup: To a solution of an appropriate amino-alkenal/alkenone precursor in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding phenyl-substituted carbonyl compound.

-

Catalysis: Introduce a catalyst, which could be acidic or basic depending on the specific reaction mechanism being employed.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize if necessary. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization: An Overview

A comprehensive search of scientific databases reveals a lack of publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. This suggests that while the compound is known, its detailed characterization is not widely reported. In the absence of specific data, this section provides an overview of the expected spectroscopic features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridine rings. The pyridine protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The phenyl protons would also resonate in the aromatic region, with their chemical shifts and multiplicities depending on the electronic effects of the pyridine ring. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) and the carbon attached to the phenyl group (C2) would have characteristic chemical shifts. The remaining pyridine and phenyl carbons would appear in the aromatic region (typically δ 120-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

Aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

-

A C-O stretching vibration around 1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN, and cleavage of the phenyl-pyridine bond.

Applications in Drug Discovery and Medicinal Chemistry

The 3-hydroxypyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[4]. These compounds are known to possess diverse pharmacological activities, including potential as anticancer, antiviral, and antibacterial agents[2]. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological macromolecules.

Derivatives of 3-hydroxypyridine are being explored for various therapeutic applications:

-

Anticancer Agents: The 3-hydroxypyridine moiety is a key component in some compounds investigated for their anticancer properties[4].

-

Neuroprotective Agents: The structural similarity of some 3-hydroxypyridine derivatives to vitamin B6 has led to investigations into their potential antioxidant and neuroprotective effects.

-

Chelating Agents: Hydroxypyridinones, which are tautomers of hydroxypyridines, are well-known for their metal-chelating properties and have been explored for therapeutic applications related to metal ion imbalances[1].

Caption: The 3-hydroxypyridine scaffold and its potential therapeutic applications.

Safety and Handling

While specific toxicological data for this compound is limited, general safety precautions for handling chemical compounds should be observed. It is advisable to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes[2].

Conclusion

This compound is a well-defined chemical entity with a confirmed IUPAC name and CAS number. While its physicochemical properties are partially documented, there is a notable absence of detailed experimental data for its synthesis and spectroscopic characterization in the public domain. The broader class of 3-hydroxypyridines, however, is of significant interest in medicinal chemistry, suggesting that this compound and its derivatives could be valuable scaffolds for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthetic pathways, spectroscopic properties, and biological activities of this compound.

References

-

MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available from: [Link]

-

ChemBK. 3-Pyridinol, 2-phenyl-. Available from: [Link]

-

ChemRTP. Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Available from: [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

-

PubMed. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Available from: [Link]

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Phenylpyridin-3-ol: Properties, Synthesis, and Applications

Introduction

2-Phenylpyridin-3-ol, a substituted hydroxypyridine, represents a significant scaffold in the fields of medicinal chemistry and materials science. The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of a hydroxyl group and a phenyl substituent on this ring system imparts a unique combination of physicochemical properties that are of considerable interest to researchers in drug development and related scientific disciplines.

Unlike its 2- and 4-hydroxypyridine counterparts, which can exist in tautomeric equilibrium with their corresponding pyridone forms, 3-hydroxypyridines like this compound predominantly exist in the phenol form.[2] This structural feature has profound implications for its chemical reactivity, hydrogen bonding capabilities, and potential interactions with biological targets. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its current and potential applications.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in research and development. These properties dictate its solubility, stability, and how it will behave in various chemical and biological environments.

Core Physical Data

A summary of the key physical properties of this compound is presented in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.20 g/mol | [3] |

| Physical Form | Solid | [4] |

| CAS Number | 3308-02-9 | [3] |

| Purity | ≥95-97% (typical commercial) | [3] |

| Storage Conditions | Room temperature, sealed in dry conditions, under nitrogen | [3] |

Table 1: Core Physical Properties of this compound

Computational and Spectroscopic Data

Computational models and spectroscopic analyses provide deeper insights into the electronic structure and behavior of the molecule.

| Property | Value | Source |

| Monoisotopic Mass | 171.068413911 Da | [5] |

| XlogP (predicted) | 2.2 | [6] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Table 2: Computed Properties and Molecular Descriptors

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the aromatic phenyl ring, the electron-deficient pyridine nucleus, and the reactive hydroxyl group.

Electronic Effects and Reactivity

The pyridine ring, due to the electronegativity of the nitrogen atom, is generally considered electron-deficient compared to benzene.[7] This influences its susceptibility to electrophilic and nucleophilic attack. The presence of the phenyl group at the 2-position further modulates the electron density of the pyridine ring. The hydroxyl group at the 3-position is a key functional handle for further chemical modifications.

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, which allows pyridine and its derivatives to act as bases.[7] The acidity and basicity of substituted pyridinols are significantly influenced by their substituents. For instance, electron-withdrawing groups like fluorine can decrease the basicity of the pyridine nitrogen while increasing the acidity of the hydroxyl group.[8]

Key Reactions and Synthetic Utility

The 3-hydroxy group of this compound can be a site for various chemical transformations, such as etherification, esterification, and conversion to a triflate for cross-coupling reactions.[2] The pyridine ring itself can undergo reactions such as N-oxidation and quaternization.

The C-H bonds on both the pyridine and phenyl rings can be targeted for functionalization through modern synthetic methods like palladium-catalyzed C-H activation.[9] This allows for the introduction of a wide range of substituents, expanding the chemical space accessible from this core scaffold.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general understanding of these methods is crucial for researchers who wish to prepare this compound or its analogs.

Synthetic Pathways

Several strategies have been developed for the synthesis of polysubstituted 3-hydroxypyridines. One notable method involves the palladium(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[2] Another approach is the ring expansion of 2-acylfurans with ammonia.[10] These methods offer versatility in introducing various substituents onto the pyridine core.

The following diagram illustrates a generalized synthetic workflow for obtaining functionalized pyridines, which can be adapted for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Formation of the Pyridone Ring [11]

-

Dissolve the appropriate pyrone precursor (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (4 equivalents).

-

Stir the resulting mixture at 100 °C for 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add excess water to precipitate the product.

-

Filter the precipitate and recrystallize from a suitable solvent like toluene.

Step 2: Deprotection to Yield the Hydroxypyridine [11]

-

Dissolve the protected pyridone (1 equivalent) and sodium iodide (1.5 equivalents) in anhydrous acetonitrile.

-

Add trimethylsilyl chloride (2 equivalents).

-

Stir the solution at 80 °C for 1.5 hours, monitoring by TLC.

-

Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although a complete set of experimental spectra for this specific compound is not available in the provided search results, the expected spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine ring and the phenyl ring. The chemical shifts of the pyridine protons would be influenced by the positions of the phenyl and hydroxyl groups. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The spectrum would display signals for all 11 carbon atoms. The carbon bearing the hydroxyl group would be shifted downfield. The signals for the phenyl and pyridine carbons would appear in the aromatic region. For comparison, in 2-phenylpyridine, the carbon atoms of the pyridine ring appear at chemical shifts including 157.4, 149.6, 136.7, 122.1, and 120.6 ppm.[12]

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

-

Absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings would be expected in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.20 g/mol ).

-

Fragmentation patterns would likely involve the loss of fragments from the pyridine or phenyl rings. Predicted mass-to-charge ratios for various adducts include [M+H]⁺ at 172.07570 and [M+Na]⁺ at 194.05764.[6]

Applications in Drug Discovery and Materials Science

The 2-phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[13] The introduction of a hydroxyl group at the 3-position can enhance its drug-like properties by providing a site for hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.

Potential Therapeutic Areas

Pyridine derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[14][15][16] The specific substitution pattern of this compound makes it an attractive candidate for exploration in these and other areas. For instance, hydroxypyridine derivatives have been explored as inhibitors of metalloenzymes.[11]

The logical flow for investigating the therapeutic potential of a compound like this compound is depicted below.

Materials Science Applications

The parent compound, 2-phenylpyridine, is a well-known ligand in the field of organic light-emitting diodes (OLEDs), particularly in the formation of highly phosphorescent iridium(III) complexes.[17] The introduction of a hydroxyl group could be used to tune the electronic properties of such complexes or to provide a reactive site for attaching the complex to other molecules or materials.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable building block for researchers in drug discovery and materials science. Its unique structural features, particularly the presence of the 3-hydroxy group on the 2-phenylpyridine core, offer numerous possibilities for chemical modification and the development of novel functional molecules. A thorough understanding of its physicochemical properties, synthetic methodologies, and reactivity is essential for unlocking its full potential in various scientific applications. Further research into the biological activities and material properties of this compound and its derivatives is warranted and holds promise for future innovations.

References

[8] A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery - Benchchem. (n.d.). Retrieved from

[18] Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. (n.d.). Retrieved from

[19] Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - ResearchGate. (2023, June 6). Retrieved from

[11] Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. (n.d.). Retrieved from

[10] Synthesis of 2-Heteroaryl-3-hydroxypyridines by Ring Expansion Reactions of 2-Acylfurans with Ammonia | Request PDF - ResearchGate. (2025, August 5). Retrieved from

[12] Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from

[2] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (2023, February 1). Retrieved from

[20] Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.). Retrieved from

[21] 2-Phenylpyridine(1008-89-5) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from

[3] this compound - ChemScene. (n.d.). Retrieved from

this compound | 3308-02-9 - Sigma-Aldrich. (n.d.). Retrieved from

[22] (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. (2025, April 7). Retrieved from

[6] this compound (C11H9NO) - PubChemLite. (n.d.). Retrieved from

[23] 2-Phenylpyridine | C11H9N | CID 13887 - PubChem - NIH. (n.d.). Retrieved from

2-Phenylpyridine - Wikipedia. (n.d.). Retrieved from

[24] 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (n.d.). Retrieved from

[25] ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... - ResearchGate. (n.d.). Retrieved from

[26] US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. (n.d.). Retrieved from

[7] Pyridine - Wikipedia. (n.d.). Retrieved from

[9] A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Retrieved from

[27] Observed and predicted permeability values for substituted pyridines.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

[28] A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - MDPI. (2022, March 11). Retrieved from

[5] 2-Hydroxy-3-phenylpyridine | C11H9NO | CID 2762808 - PubChem - NIH. (n.d.). Retrieved from

[29] this compound | 3308-02-9 - Manchester Organics. (n.d.). Retrieved from

[4] this compound | 3308-02-9 - Sigma-Aldrich. (n.d.). Retrieved from

[13] 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (n.d.). Retrieved from

[15] Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Retrieved from

Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview - Benchchem. (n.d.). Retrieved from

[30] FIG. 4. Absorption spectrum of fac-tris(2-phenylpyridine)-Iridium(III)... - ResearchGate. (n.d.). Retrieved from _

Electronic structure of tris(2-phenylpyridine)iridium - iOpenShell - University of Southern California. (2012, May 11). Retrieved from

[14] Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (n.d.). Retrieved from

[16] Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC - PubMed Central. (2020, March 19). Retrieved from

[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13). Retrieved from

[31] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (n.d.). Retrieved from

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 3308-02-9 [sigmaaldrich.com]

- 5. 2-Hydroxy-3-phenylpyridine | C11H9NO | CID 2762808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3308-02-9 (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 18. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. manchesterorganics.com [manchesterorganics.com]

- 30. researchgate.net [researchgate.net]

- 31. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Phenylpyridin-3-ol: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 2-phenylpyridin-3-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices, empowering researchers to not only replicate but also innovate upon existing methodologies. We will explore both classical and modern synthetic strategies, complete with detailed, field-proven protocols, mechanistic insights, and comparative data to guide the selection of the most appropriate method for a given research and development context.

Introduction: The Significance of the this compound Moiety

The this compound framework is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The presence of the hydroxyl group at the 3-position and the phenyl group at the 2-position of the pyridine ring imparts unique electronic and steric properties, making it a versatile building block in drug discovery. Its derivatives have shown promise in various therapeutic areas, acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. Furthermore, the photophysical properties of this scaffold have garnered interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

This guide is structured to provide a holistic understanding of the synthesis of this important molecule, from foundational chemical principles to practical laboratory execution.

Classical Approach: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis, first reported in 1957, remains a robust and versatile method for the construction of substituted pyridines.[1] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[1][2]

The Bohlmann-Rahtz Pathway to this compound

The synthesis of this compound via the Bohlmann-Rahtz approach would conceptually involve the reaction of an appropriate enamine with a phenyl-substituted ethynylketone. A plausible route would utilize β-aminocrotononitrile as the enamine component and a protected form of a phenylpropynal derivative.

Mechanistic Insights

The reaction proceeds through a well-established sequence of steps, as illustrated below. The initial Michael addition of the enamine to the ethynylketone is a key bond-forming step. Subsequent isomerization and cyclization lead to the final pyridine product.

Figure 1: Generalized mechanism of the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: An Adapted Bohlmann-Rahtz Synthesis

Reaction:

Materials:

-

1-Phenyl-2-propyn-1-one

-

Ethyl 3-aminocrotonate

-

Ethanol (EtOH)

-

Acetic Acid (AcOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-phenyl-2-propyn-1-one (1.23 mmol) and ethyl 3-aminocrotonate (1.6 mmol) in a 5:1 mixture of EtOH:AcOH (12 mL).[3]

-

Reaction Setup: The reaction can be performed in a conventional batch reactor or a continuous flow system. For a batch reaction using microwave irradiation, a solution of the reactants in the EtOH:AcOH solvent mixture is irradiated at 120 °C for 5 minutes.[3]

-

Work-up: After cooling, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is then extracted with CH₂Cl₂.[3]

-

Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[3]

Expected Outcome: This procedure yields the corresponding pyridine derivative in high yield (86% reported for the example compound).[3] Adaptation for this compound would require the use of appropriate precursors to introduce the hydroxyl group at the 3-position.

Modern Synthetic Strategies

While the Bohlmann-Rahtz synthesis is a classic, several modern methods offer alternative routes to substituted pyridines, often with milder reaction conditions and broader functional group tolerance.

Catalytic Approaches with α,β-Unsaturated Ketoximes

Recent advances have demonstrated the utility of α,β-unsaturated ketoximes as versatile building blocks for pyridine synthesis through transition metal catalysis. Both rhodium and copper catalysts have been successfully employed in these transformations.

Rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated ketoximes with alkynes provides a powerful method for the synthesis of polysubstituted pyridines. The N-O bond of the oxime often acts as an internal oxidant in these catalytic cycles.

Figure 2: Generalized workflow for rhodium-catalyzed pyridine synthesis from ketoximes.

Copper-catalyzed annulation reactions of α,β-unsaturated ketoxime acetates with various partners, such as aldehydes or other unsaturated systems, have also emerged as a valuable tool for constructing pyridine rings. These reactions often proceed through a cascade of events involving the formation of enamine or imine intermediates.

Palladium-Catalyzed C-H Activation/Hydroxylation

A more direct approach to this compound could involve the C-H activation and subsequent hydroxylation of 2-phenylpyridine. Palladium catalysts are well-known to mediate such transformations. The pyridine nitrogen acts as a directing group, facilitating the selective functionalization of the C-H bond at the 3-position.

Mechanistic Consideration:

The catalytic cycle would likely involve the formation of a palladacycle intermediate, followed by oxidation of the palladium center and subsequent reductive elimination to introduce the hydroxyl group.

Figure 3: Plausible mechanism for palladium-catalyzed hydroxylation of 2-phenylpyridine.

Data Presentation: A Comparative Overview

To aid in the selection of a synthetic route, the following table summarizes the key features of the discussed pathways. Note that specific data for this compound is limited in the available literature, and the presented information is based on analogous transformations.

| Synthesis Pathway | Key Features | Typical Yields | Reaction Conditions | Advantages | Disadvantages |

| Bohlmann-Rahtz | Two-step condensation and cyclodehydration | Good to Excellent (for related compounds)[3] | High temperatures or acid catalysis[1] | Versatile, well-established | Harsh conditions, may require precursor synthesis |

| Rh-catalyzed | C-H activation of ketoximes | Moderate to Good | Mild to moderate temperatures | High atom economy, good functional group tolerance | Catalyst cost, potential for side reactions |

| Cu-catalyzed | Annulation of ketoxime acetates | Moderate to Good | Moderate temperatures | Lower catalyst cost than Rh | May require specific activating groups |

| Pd-catalyzed C-H Hydroxylation | Direct functionalization of 2-phenylpyridine | Variable | Requires an oxidant | Direct, potentially fewer steps | Requires pre-synthesized 2-phenylpyridine, oxidant needed |

Characterization of this compound

Accurate characterization of the final product is paramount. While a complete set of spectroscopic data for this compound was not found in the initial searches, the following are expected characteristic signals based on the structure and data from similar compounds.[3][4]

-

¹H NMR: Aromatic protons of the phenyl and pyridine rings would appear in the range of δ 7.0-8.5 ppm. The hydroxyl proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: Signals for the 11 carbon atoms, with those in the aromatic region appearing between δ 120-160 ppm. The carbon bearing the hydroxyl group (C-3) would be shifted downfield.

-

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the hydroxyl group would be expected around 3200-3600 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 171.20.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through both classical and modern synthetic methodologies. The Bohlmann-Rahtz synthesis offers a reliable, albeit sometimes harsh, route. Modern catalytic methods, particularly those involving rhodium, copper, and palladium, provide milder alternatives with the potential for greater efficiency and functional group tolerance.

The choice of synthetic pathway will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the foundational knowledge and practical considerations to empower researchers to make informed decisions and successfully synthesize this valuable heterocyclic compound. Future research in this area will likely focus on the development of even more efficient, sustainable, and enantioselective methods for the construction of the this compound scaffold, further expanding its utility in science and technology.

References

-

Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to Novel Synthetic Strategies for 2-Phenylpyridin-3-ol Derivatives

Introduction: The Strategic Importance of the 2-Phenylpyridin-3-ol Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a favored scaffold in drug design.[3] Within this vast chemical space, the 2-phenylpyridine motif has emerged as a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for lead discovery.[4][5]

The addition of a hydroxyl group at the 3-position introduces a critical functional handle that can significantly modulate a molecule's physicochemical properties, including solubility and metabolic stability, while also providing a key interaction point for binding to biological macromolecules. Consequently, this compound derivatives are highly sought-after intermediates in medicinal chemistry, with demonstrated potential in the development of novel antifungal and anticancer agents.[5][6]

However, the precise, regiocontrolled synthesis of such 2,3-disubstituted pyridines presents a significant synthetic challenge. Traditional condensation reactions often lack the required specificity, leading to mixtures of isomers and limiting substrate scope. This guide provides an in-depth exploration of modern, catalytic strategies that overcome these classical limitations, offering researchers efficient, selective, and versatile pathways to the this compound core and its analogues.

Foundational Synthetic Approaches: A Contextual Overview

Historically, the construction of the pyridine ring has been dominated by condensation reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses.[7][8] These methods typically involve the cyclocondensation of carbonyl compounds with an ammonia source.[9] While foundational, these approaches are often limited by harsh reaction conditions and a lack of regiochemical control, making them ill-suited for the targeted synthesis of asymmetrically substituted pyridines like this compound. The advent of transition metal-catalyzed cross-coupling provided more refined methods for functionalizing pre-existing pyridine rings, but the direct construction of the core remained a focus of methodological development.

Novel Synthetic Strategies for the this compound Core

Modern synthetic chemistry has ushered in an era of catalysis-driven transformations that provide unprecedented control over selectivity and efficiency. The following sections detail three distinct and powerful strategies for accessing the this compound scaffold, moving beyond classical methods toward more elegant and atom-economical solutions.

Strategy 1: Transition Metal-Catalyzed [2+2+2] Cycloaddition

This strategy represents a highly convergent and atom-economical approach to the pyridine nucleus, constructing the ring in a single step from simple, acyclic precursors. The core principle involves the metal-catalyzed cyclotrimerization of two alkyne molecules with one nitrile molecule, the latter serving as the nitrogen source for the heterocycle.[10]

Mechanistic Insights: The catalytic cycle, typically mediated by cobalt or rhodium complexes, begins with the oxidative coupling of two alkyne molecules to the metal center, forming a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile into the metal-carbon bond expands the ring to a seven-membered metallacycloheptatriene (or a related azametallacyclopentadiene). Reductive elimination from this intermediate releases the final pyridine product and regenerates the active catalyst.[10] The key challenge in synthesizing a this compound derivative via this method lies in the regioselective coupling of three different unsaturated components. A plausible route would involve the co-cyclization of phenylacetylene, a second alkyne bearing a protected hydroxyl group (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne), and a simple nitrile like acetonitrile.

Logical Workflow for [2+2+2] Cycloaddition

Caption: Conceptual workflow for the synthesis of this compound via a catalytic [2+2+2] cycloaddition.

Exemplary Experimental Protocol (Conceptual):

-

Catalyst Activation: In a nitrogen-purged glovebox, a flask is charged with [Rh(cod)Cl]₂ (2.5 mol%) and a suitable phosphine ligand (e.g., TRIPHOS, 5.5 mol%) in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes.

-

Reaction Assembly: To the activated catalyst solution, phenylacetylene (1.0 eq.), 3-(tert-butyldimethylsilyloxy)-1-propyne (1.1 eq.), and acetonitrile (3.0 eq.) are added sequentially.

-

Reaction Execution: The reaction vessel is sealed and heated to 110 °C for 12-18 hours, with reaction progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the silyl-protected this compound derivative.

-

Deprotection: The purified intermediate is dissolved in THF, treated with tetrabutylammonium fluoride (TBAF, 1.1 eq.), and stirred at room temperature for 2 hours. Following an aqueous work-up and extraction, the final product is purified by chromatography or recrystallization.

Causality and Field Insights: The choice of catalyst and ligand is critical for controlling regioselectivity, which remains a primary challenge in multi-component cycloadditions. Rhodium catalysts often provide higher selectivity compared to cobalt for unsymmetrical alkynes. The use of a protected hydroxyl group is mandatory to prevent interference with the organometallic catalyst. This strategy's main advantage is its convergence, rapidly building molecular complexity from simple starting materials.

Strategy 2: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. For pyridine synthesis, the inverse-electron-demand variant is particularly effective.[11] This approach involves the [4+2] cycloaddition of an electron-poor azadiene with an electron-rich dienophile, followed by an aromatization step.[12]

Mechanistic Insights: A highly effective azadiene for this purpose is a 1,2,4-triazine derivative. The reaction with an electron-rich alkene, such as an enol ether or enamine derived from acetophenone, proceeds readily. The initial cycloadduct is unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a dihydropyridine intermediate. Subsequent oxidation or elimination furnishes the aromatic pyridine ring.[9][11] This method offers excellent regiochemical control, as the substitution pattern of the final product is directly determined by the structures of the triazine and the dienophile.

IEDDA Reaction Pathway

Caption: Reaction sequence for pyridine synthesis via an Inverse-Electron-Demand Aza-Diels-Alder reaction.

Exemplary Experimental Protocol:

-

Enol Ether Formation: In a dry flask under nitrogen, acetophenone (1.0 eq.) is dissolved in anhydrous DMF. Sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portionwise at 0 °C. After stirring for 30 minutes, methyl iodide (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The resulting 1-methoxy-1-phenylethene is isolated via aqueous work-up and distillation.

-

Cycloaddition: The enol ether (1.0 eq.) and 3-methoxy-1,2,4-triazine (1.1 eq.) are dissolved in anhydrous dioxane in a sealed tube.

-

Reaction Execution: The mixture is heated to 140 °C for 24 hours. The reaction progress is monitored by the disappearance of the reactants (TLC).

-

Work-up and Purification: The reaction is cooled, and the solvent is evaporated. The crude residue is purified by silica gel chromatography to afford 3-methoxy-2-phenylpyridine.

-

Demethylation: The intermediate is dissolved in dichloromethane at 0 °C and treated with boron tribromide (BBr₃, 1.5 eq., 1M solution in DCM) dropwise. The reaction is stirred for 4 hours, then quenched carefully with methanol and water. After extraction and purification, the final product, this compound, is obtained.

Causality and Field Insights: The IEDDA strategy provides a predictable and powerful route to highly substituted pyridines. The key to success is the choice of the dienophile; enamines or enol ethers provide the necessary electron density to drive the reaction with the electron-deficient triazine. The final dealkylation step to reveal the hydroxyl group is a standard transformation, with BBr₃ being a highly effective reagent for cleaving aryl methyl ethers.

Strategy 3: Late-Stage C-H Functionalization

This strategy represents the pinnacle of synthetic efficiency, introducing key functional groups directly onto a pre-formed heterocyclic core. Instead of building the ring from scratch, this approach modifies an existing, simpler pyridine derivative through regioselective carbon-hydrogen (C-H) bond activation.[7] The most logical sequence involves the C2-arylation of a 3-hydroxypyridine precursor.

Mechanistic Insights: Direct C-H functionalization of pyridines is challenging because the lone pair on the nitrogen atom can coordinate to and deactivate the transition-metal catalyst.[13] A common and effective tactic to circumvent this issue is the temporary conversion of the pyridine to its corresponding N-oxide.[14] The N-oxide group deactivates the nitrogen's coordinating ability and electronically activates the C2 and C6 positions for metallation. A palladium catalyst can then facilitate a direct arylation reaction with an arylboronic acid or a similar organometallic reagent.[15] The 3-hydroxy group can assist in directing the catalyst to the C2 position through chelation. After the C-C bond is formed, the N-oxide is easily reduced back to the pyridine.

C-H Arylation Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 8. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. baranlab.org [baranlab.org]

- 10. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 12. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Phenylpyridin-3-ol: An In-depth Technical Guide

Introduction: The Structural Elucidation of 2-Phenylpyridin-3-ol and the Central Role of Tautomerism

This compound, a heterocyclic compound with the molecular formula C₁₁H₉NO and a molecular weight of 171.20 g/mol , presents a compelling case study in structural characterization.[1][2] Its utility in medicinal chemistry and materials science necessitates a comprehensive understanding of its molecular architecture. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. However, the analysis of this compound is nuanced by the phenomenon of tautomerism.

The 3-hydroxy pyridine moiety can exist in equilibrium between the enol form (this compound) and the keto form (2-phenyl-3-pyridone). This equilibrium is highly sensitive to the solvent environment. In non-polar solvents, the enol form is generally favored, while polar, protic solvents tend to stabilize the zwitterionic keto tautomer.[3] Consequently, the observed spectroscopic data will be a composite of both tautomers, with their relative contributions dependent on the experimental conditions. This guide will provide a detailed analysis of the expected spectroscopic data for both tautomers, alongside field-proven protocols for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Protonic and Carbon Environments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts, splitting patterns, and integration of the signals offer a rich dataset for piecing together the molecular puzzle.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be highly dependent on the solvent used, reflecting the tautomeric equilibrium. The signals from the phenyl group protons will be present in both tautomers, likely in the aromatic region (δ 7.0-8.0 ppm). The key differences will be observed in the signals from the pyridine ring protons and the presence or absence of a distinct hydroxyl or N-H proton signal.

Predicted ¹H NMR Data for this compound Tautomers

| Proton Assignment | Predicted Chemical Shift (δ ppm) - Enol Form (in CDCl₃) | Predicted Chemical Shift (δ ppm) - Keto Form (in DMSO-d₆) | Multiplicity | Integration |

| Phenyl H (ortho) | ~7.8-8.0 | ~7.8-8.0 | m | 2H |

| Phenyl H (meta, para) | ~7.3-7.6 | ~7.3-7.6 | m | 3H |

| Pyridine H4 | ~7.2-7.4 | ~6.5-6.7 | d | 1H |

| Pyridine H5 | ~7.0-7.2 | ~7.1-7.3 | t | 1H |

| Pyridine H6 | ~8.1-8.3 | ~7.6-7.8 | d | 1H |

| -OH | ~9.0-10.0 (broad) | - | s | 1H |

| -NH | - | ~11.0-12.0 (broad) | s | 1H |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.

Interpretation of ¹H NMR Data:

-

Enol Form (this compound): In a non-polar solvent like chloroform-d (CDCl₃), the enol form is expected to dominate. A broad singlet corresponding to the hydroxyl proton (-OH) would be observed at a downfield chemical shift. The pyridine ring protons would exhibit coupling patterns consistent with a substituted pyridine ring.

-

Keto Form (2-phenyl-3-pyridone): In a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the keto form is expected to be more prominent. The hydroxyl proton signal would be absent, and a new broad singlet corresponding to the N-H proton would appear at a significantly downfield position. The chemical shifts of the pyridine ring protons would also be altered due to the change in the electronic structure of the ring.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[4][5]

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, making this technique highly valuable for distinguishing between the enol and keto tautomers.

Predicted ¹³C NMR Data for this compound Tautomers

| Carbon Assignment | Predicted Chemical Shift (δ ppm) - Enol Form (in CDCl₃) | Predicted Chemical Shift (δ ppm) - Keto Form (in DMSO-d₆) |

| Phenyl C1' (ipso) | ~138-140 | ~138-140 |

| Phenyl C2', C6' | ~128-130 | ~128-130 |

| Phenyl C3', C5' | ~129-131 | ~129-131 |

| Phenyl C4' | ~127-129 | ~127-129 |

| Pyridine C2 | ~155-157 | ~150-152 |

| Pyridine C3 | ~145-147 | ~160-162 (C=O) |

| Pyridine C4 | ~120-122 | ~115-117 |

| Pyridine C5 | ~125-127 | ~130-132 |

| Pyridine C6 | ~148-150 | ~140-142 |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.

Interpretation of ¹³C NMR Data:

-

Enol Form (this compound): The carbon atom attached to the hydroxyl group (C3) will resonate at a chemical shift typical for an aromatic carbon bearing an oxygen atom (~145-147 ppm).

-

Keto Form (2-phenyl-3-pyridone): The most significant change will be the chemical shift of the C3 carbon, which will now be part of a carbonyl group (C=O) and will shift significantly downfield to the range of ~160-162 ppm. The chemical shifts of the other pyridine carbons will also be affected by the change in tautomeric form.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: A wider spectral width is required to cover the larger range of carbon chemical shifts (typically 0-200 ppm).

-

Number of Scans: A significantly larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data for this compound Tautomers

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - Enol Form | Predicted Wavenumber (cm⁻¹) - Keto Form |

| O-H stretch (H-bonded) | 3200-3400 (broad) | - |

| N-H stretch | - | 3000-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C=O stretch | - | 1650-1680 (strong) |

| C=C and C=N stretch | 1500-1600 | 1500-1620 |

| C-O stretch | 1200-1300 | - |

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.

Interpretation of IR Data:

-

Enol Form (this compound): The spectrum will be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The absence of a strong carbonyl absorption is a key indicator of the enol form.

-

Keto Form (2-phenyl-3-pyridone): The most prominent feature will be a strong, sharp absorption band in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration. A broad N-H stretching band will also be present in the 3000-3300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Solid Sample):

-

Sample Preparation (KBr Pellet Method): [1][8]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular weight is 171.20 Da.

Predicted Mass Spectrum Fragmentation for this compound:

-

Molecular Ion (M⁺): m/z = 171

-

Major Fragments:

-

Loss of CO (M-28): m/z = 143

-

Loss of HCN (M-27): m/z = 144

-

Phenyl cation: m/z = 77

-

Pyridyl fragments

-

Interpretation of Mass Spectrum:

The mass spectrum will show a molecular ion peak at m/z 171, confirming the molecular weight of the compound. The fragmentation pattern will provide clues about the structure. For example, the loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for phenols and related compounds, which would support the presence of the hydroxyl group. The presence of a fragment at m/z 77 is indicative of the phenyl group.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[9]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound, incorporating the crucial aspect of tautomerism.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach that accounts for its tautomeric nature. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by carefully considering the influence of the solvent on the enol-keto equilibrium, a complete and unambiguous structural elucidation can be achieved. The predicted data and detailed protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds. The principles outlined herein are broadly applicable to the characterization of any compound exhibiting tautomerism, underscoring the importance of a thorough understanding of fundamental chemical principles in the application of modern analytical techniques.

References

-

Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022). Available at: [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Available at: [Link]

-

Van Asten, A. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 947-968. (2018). Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

-

Oberacher, H. Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 52(1), 1-21. (2017). Available at: [Link]

-

Michigan State University, Department of Chemistry. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

ChemAxon. NMR Predictor. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor. Available at: [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. Available at: [Link]

-

ResearchGate. How to predict IR Spectra? (2023). Available at: [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 794-814. (2016). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

The Metabolomics Innovation Centre. PROSPRE - 1H NMR Predictor. Available at: [Link]

-

CFM-ID. Spectra Prediction. Available at: [Link]

-

NIST WebBook. Pyridine, 2-phenyl-. Available at: [Link]

-

Cheminfo.org. IR spectra prediction. Available at: [Link]

-

NIST WebBook. Pyridine, 2-phenyl-. Available at: [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

-

NIH National Library of Medicine. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 10(1), 22. (2020). Available at: [Link]

-